

An In-depth Technical Guide to 4-Methylbenzohydrazide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 4-Methylbenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzohydrazide, also known as p-toluic hydrazide, is an aromatic hydrazide that has garnered significant interest in the scientific community. Its molecular structure, featuring a hydrazine moiety attached to a toluene backbone, makes it a versatile building block in organic synthesis and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of **4-Methylbenzohydrazide**, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its established antibacterial activity.

The hydrazide functional group is a key pharmacophore in numerous biologically active compounds, and its presence in **4-Methylbenzohydrazide** contributes to its diverse chemical reactivity and potential for biological interactions. Researchers have explored its utility as a precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have shown promise in various therapeutic areas. This document aims to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science who are interested in the potential of **4-Methylbenzohydrazide** and its derivatives.

Physicochemical Properties of 4-Methylbenzohydrazide

A thorough understanding of the physicochemical properties of **4-Methylbenzohydrazide** is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Data

Property	Value	Source(s)
CAS Number	3619-22-5	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1]
Molecular Weight	150.18 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	117 °C	[1]
Synonyms	p-Toluic Hydrazide, p-Toluoylhydrazine, 4-Methylbenzoic acid hydrazide	[1]

Molecular Structure

Caption: Molecular structure of **4-Methylbenzohydrazide**.

Spectral Data

While a comprehensive, publicly available spectral analysis specifically for **4-Methylbenzohydrazide** is limited, data from related benzohydrazide derivatives can provide valuable insights into its characteristic spectral features.

- ¹H NMR:** In a typical ¹H NMR spectrum, the aromatic protons of the toluene ring would appear as a set of doublets in the downfield region (approximately 7.0-8.0 ppm). The methyl protons would present as a singlet further upfield (around 2.3-2.5 ppm). The N-H protons of

the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

- ^{13}C NMR: The ^{13}C NMR spectrum would show distinct signals for the aromatic carbons, with the methyl-substituted carbon appearing at a different chemical shift from the others. The carbonyl carbon of the hydrazide group would be observed in the highly deshielded region of the spectrum (typically >160 ppm). The methyl carbon would appear at a much higher field (around 20-25 ppm).
- FTIR: The infrared spectrum of **4-Methylbenzohydrazide** is expected to show characteristic absorption bands. These would include N-H stretching vibrations in the region of $3200\text{-}3400\text{ cm}^{-1}$, a strong C=O stretching vibration from the amide group around $1640\text{-}1680\text{ cm}^{-1}$, and C=C stretching vibrations from the aromatic ring in the $1450\text{-}1600\text{ cm}^{-1}$ region. C-H stretching vibrations from the aromatic and methyl groups would be observed around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively.

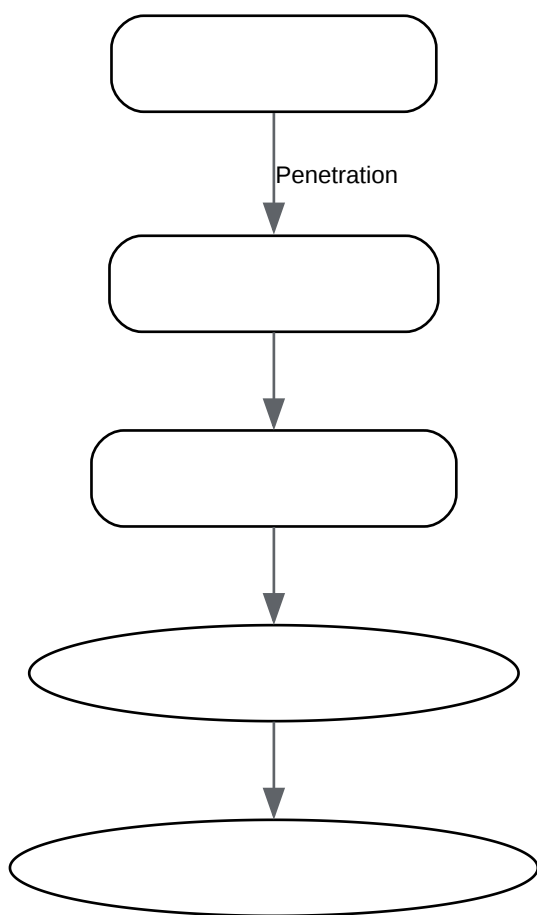
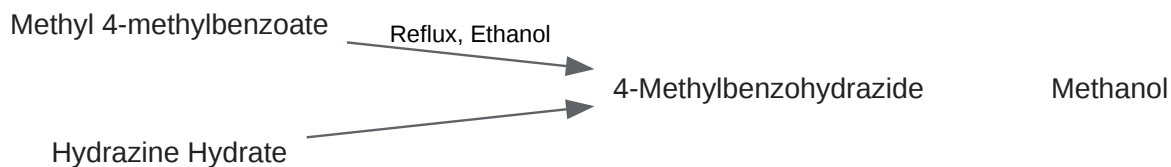
Solubility

Based on its chemical structure, **4-Methylbenzohydrazide** is expected to have limited solubility in water due to the hydrophobic nature of the toluene ring. However, it is generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).^[2] The hydrazide group can participate in hydrogen bonding, which contributes to its solubility in these solvents. The solubility can be influenced by factors such as temperature and the pH of the medium.^[2]

Synthesis of 4-Methylbenzohydrazide

The most common and straightforward method for the synthesis of **4-Methylbenzohydrazide** is the reaction of a 4-methylbenzoic acid ester, typically methyl 4-methylbenzoate (methyl p-toluate), with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established method for the preparation of hydrazides.

Reaction Scheme



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References

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